molecular formula C5H11ClO B8619445 1-Chloro-3-pentanol

1-Chloro-3-pentanol

Cat. No.: B8619445
M. Wt: 122.59 g/mol
InChI Key: WBTZYHJKPKGJDV-UHFFFAOYSA-N
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Description

1-Chloro-3-pentanol (C₅H₁₁ClO) is a secondary chlorinated alcohol with a hydroxyl group (-OH) on the third carbon and a chlorine atom (-Cl) on the first carbon of a five-carbon chain. It is synthesized via the reduction of 1-chloro-3-pentanone using sodium borohydride (NaBH₄) in ethanol, yielding a clear, colorless oil with a boiling point of 40°C at 1.4 mm Hg . Key spectroscopic data from infrared (IR) analysis includes a broad O-H stretch at 3348 cm⁻¹, along with characteristic C-H stretches (2969, 2934 cm⁻¹) and C-Cl vibrations (721, 649 cm⁻¹) . The compound’s synthesis and functional groups suggest reactivity typical of secondary alcohols, such as participation in nucleophilic substitution or elimination reactions, though steric and electronic effects may modulate its behavior.

Properties

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

IUPAC Name

1-chloropentan-3-ol

InChI

InChI=1S/C5H11ClO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3

InChI Key

WBTZYHJKPKGJDV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Tertiary alcohol with -OH and two methyl groups on C2 and -Cl on C1.
  • Molecular formula: C₄H₉ClO.

Physical and Chemical Properties :

  • Limited data on boiling point, but tertiary alcohols generally exhibit lower boiling points than secondary alcohols due to reduced hydrogen bonding.

3-Methyl-1-pentanol (CAS 589-35-5)

Structural Differences :

  • Primary alcohol with -OH on C1 and a methyl group on C3.
  • Molecular formula: C₆H₁₄O.

Physical and Chemical Properties :

  • No boiling point data available, but primary alcohols typically have higher boiling points than secondary or tertiary analogs due to stronger hydrogen bonding.

1-Chloro-3-pentanone

Structural Differences :

  • Ketone precursor to this compound, with -Cl on C1 and a carbonyl group (C=O) on C3.
  • Molecular formula: C₅H₉ClO.

Comparative Data Table

Compound Name CAS Number Molecular Formula Boiling Point (°C) Functional Groups Key IR Peaks (cm⁻¹) Safety Highlights
This compound Not provided C₅H₁₁ClO 40 (1.4 mm Hg) Secondary -OH, -Cl 3348 (O-H), 721 (C-Cl) Avoid strong bases/acids
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO Not available Tertiary -OH, -Cl Not provided Skin/eye irritation
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Not available Primary -OH Not provided Store in cool, ventilated area
1-Chloro-3-pentanone Not provided C₅H₉ClO Not available Ketone, -Cl Not provided Reactive ketone precursor

Key Comparative Insights

Functional Group Positioning: The secondary -OH in this compound contrasts with the tertiary -OH in 1-chloro-2-methyl-2-propanol, affecting reactivity (e.g., oxidation resistance in tertiary alcohols) and physical properties (e.g., boiling point). The primary -OH in 3-methyl-1-pentanol enables easier oxidation to carboxylic acids compared to secondary alcohols.

Safety Profiles: Chlorinated alcohols (e.g., this compound and 1-chloro-2-methyl-2-propanol) require stringent handling due to irritancy risks, whereas non-chlorinated analogs like 3-methyl-1-pentanol focus on flammability and storage .

Synthetic Utility: 1-Chloro-3-pentanone’s role as a precursor highlights the importance of carbonyl reactivity in generating functionalized alcohols .

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